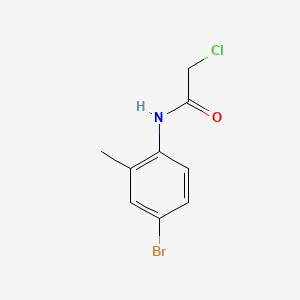

2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNLFHJQVCPHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041411 | |

| Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96686-51-0 | |

| Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMO-2-CHLORO-O-ACETOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-(2-METHYL-4-BROMOPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IET96B4GGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide (CAS No. 96686-51-0). Due to the limited availability of published experimental data for this specific compound, this document primarily relies on computed data from established chemical databases. This guide also outlines a probable synthetic route and discusses its potential biological activity, offering valuable insights for its application in research and development.

Core Chemical Properties and Identifiers

This compound is a halogenated aromatic amide. Its structure, featuring a chloroacetamide group attached to a bromo- and methyl-substituted aniline ring, makes it an interesting candidate for various chemical syntheses and biological screenings.

Data Summary

| Property | Value | Source |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-chloroacetamide | [PubChem] |

| CAS Number | 96686-51-0 | [MAGIC, PubChem] |

| Molecular Formula | C₉H₉BrClNO | [PubChem] |

| Molecular Weight | 262.53 g/mol | [PubChem] |

| Monoisotopic Mass | 260.95560 Da | [PubChem] |

| XLogP3 (Computed) | 2.7 | [PubChem] |

| Topological Polar Surface Area | 29.1 Ų | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [PubChem] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem] |

| Rotatable Bond Count | 2 | [PubChem] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, a general and reliable method for the synthesis of N-substituted-2-chloroacetamides can be proposed based on established chemical reactions.

Proposed Synthetic Protocol: Acylation of 4-bromo-2-methylaniline

The most direct synthetic route involves the acylation of 4-bromo-2-methylaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reactants:

-

4-bromo-2-methylaniline

-

Chloroacetyl chloride

-

A suitable base (e.g., potassium carbonate, triethylamine, or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)

Methodology:

-

Reaction Setup: Dissolve 4-bromo-2-methylaniline (1.0 equivalent) and a base (1.2-1.5 equivalents) in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred solution over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. For researchers synthesizing this compound, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns dictated by their positions relative to the methyl and bromo groups), a singlet for the chloromethyl (Cl-CH₂) protons, a singlet for the methyl (CH₃) protons, and a broad singlet for the amide (N-H) proton.

-

¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the chloromethyl carbon, and the carbonyl carbon of the amide group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

Biological Activity and Applications

This compound has been identified as an antifungal compound.[1] This suggests its potential utility in the development of new anti-infective agents. The chloroacetamide moiety is a known reactive group that can act as an electrophile, potentially alkylating key cysteine residues in fungal enzymes or proteins, leading to inhibition of fungal growth. This mechanism is common for many biologically active α-haloacetamides. Its application could be relevant in agricultural fungicides or as a lead compound in pharmaceutical drug discovery programs targeting fungal infections.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

Safety and Handling

Based on aggregated GHS information for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All handling should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, a halogenated aromatic amide with potential applications in the field of antifungal drug discovery. This document collates available chemical data, proposes a detailed synthesis protocol based on established methodologies for related compounds, and discusses its likely mechanism of action. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is utilized to provide a thorough and informative resource.

Chemical Structure and Identification

This compound is a synthetic compound characterized by a chloroacetamide moiety linked to a 2-methyl-4-bromophenyl group. Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-chloroacetamide | PubChem[1] |

| Molecular Formula | C₉H₉BrClNO | PubChem[1] |

| Molecular Weight | 262.53 g/mol | PubChem[1] |

| CAS Number | 96686-51-0 | PubChem[1] |

| PubChem CID | 2097895 | PubChem[1] |

| SMILES String | CC1=C(C=CC(=C1)Br)NC(=O)CCl | PubChem[1] |

Physicochemical Properties (Predicted)

| Property | Value | Source |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 260.9556 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, a standard and reliable method for the synthesis of N-aryl acetamides involves the acylation of an aniline derivative with an acyl chloride. The following is a generalized, yet detailed, experimental protocol adapted from established procedures for similar compounds.

Reaction Scheme:

A plausible synthesis workflow for this compound.

Materials:

-

2-Methyl-4-bromoaniline

-

Chloroacetyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture via the dropping funnel over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Data (Illustrative)

As of the date of this document, experimental spectroscopic data for this compound is not available in public spectral databases. To provide researchers with an illustrative example of the expected spectral characteristics, data for the closely related compound N-(4-bromophenyl)-2-chloroacetamide (CAS: 2564-02-5) is presented below. It is crucial to note that the presence of the additional methyl group in the target compound will lead to differences in the actual spectra, particularly in the 1H NMR (additional methyl signal and altered aromatic splitting) and 13C NMR (additional methyl carbon signal and shifts in aromatic signals) spectra.

Illustrative Spectroscopic Data for N-(4-bromophenyl)-2-chloroacetamide:

| Technique | Observed Peaks / Signals | Source |

| 1H NMR | Data for this specific analog is not readily available in a detailed, interpretable format in the search results. | - |

| 13C NMR | Data for this specific analog is not readily available in a detailed, interpretable format in the search results. | - |

| FT-IR (KBr Pellet, cm-1) | Characteristic peaks for amides (N-H stretch, C=O stretch) and aromatic compounds are expected. | SpectraBase[2] |

| Mass Spectrometry (m/z) | Top Peak: 171, 2nd Highest: 173, 3rd Highest: 249. | PubChem[2] |

Antifungal Activity and Mechanism of Action

While direct experimental studies on the antifungal mechanism of this compound are limited, research on analogous chloroacetamide derivatives provides strong indications of its potential biological activity.

Studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against various fungal strains, including Aspergillus flavus.[1] The proposed mechanism of action for these compounds involves a multi-targeted approach:

-

Ergosterol Binding: The primary proposed mechanism is the binding of the chloroacetamide derivative to ergosterol, a vital component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.[1]

-

Inhibition of DNA Synthesis: There is also evidence to suggest that these compounds may interfere with DNA synthesis through the inhibition of thymidylate synthase, an enzyme crucial for nucleotide biosynthesis.[1]

The presence of halogen substituents on the phenyl ring of chloroacetamide derivatives has been shown to enhance their antifungal activity. It is therefore highly probable that this compound exhibits its antifungal properties through a similar mechanism.

Proposed antifungal signaling pathway for this compound.

Conclusion

This compound is a compound of significant interest for the development of new antifungal agents. While direct experimental data is currently sparse, its structural similarity to other biologically active chloroacetamides allows for informed predictions regarding its synthesis and mechanism of action. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and confirm its antifungal efficacy and mechanism of action through rigorous experimental validation. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

An In-depth Technical Guide on the Antifungal Properties of 2-Chloro-N-phenylacetamide

Disclaimer: Publicly available scientific literature lacks specific data on the antifungal properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. This guide therefore focuses on the closely related and well-researched compound, 2-chloro-N-phenylacetamide , to provide insights into the potential antifungal characteristics of this class of molecules.

This technical guide offers a comprehensive overview of the antifungal activity, experimental protocols, and proposed mechanisms of action of 2-chloro-N-phenylacetamide. The information is intended for researchers, scientists, and professionals involved in drug development and antifungal research.

Antifungal Activity

2-chloro-N-phenylacetamide has demonstrated significant antifungal activity against a range of pathogenic fungi, including species of Aspergillus and Candida.[1][2][3] The quantitative antifungal efficacy of this compound is summarized in the following tables.

In Vitro Susceptibility of Aspergillus Species

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 2-chloro-N-phenylacetamide against various strains of Aspergillus flavus and Aspergillus niger are presented in Table 1.

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus flavus | Multiple Clinical Strains | 16 - 256 | 32 - 512 | [1][4][5] |

| Aspergillus niger | Multiple Strains | 32 - 256 | 64 - 1024 | [3] |

Table 1: Antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus species.

In Vitro Susceptibility of Candida Species

The compound has also been evaluated against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, as detailed in Table 2.

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | Multiple Fluconazole-Resistant Strains | 128 - 256 | 512 - 1024 | [2][6] |

| Candida parapsilosis | Multiple Fluconazole-Resistant Strains | 128 - 256 | 512 - 1024 | [2][6] |

Table 2: Antifungal activity of 2-chloro-N-phenylacetamide against Candida species.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antifungal properties of 2-chloro-N-phenylacetamide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Figure 1: Workflow for MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC was determined as a subsequent step to the MIC assay.

Figure 2: Workflow for MFC determination.

Mechanism of Action

The precise mechanism of action of 2-chloro-N-phenylacetamide is not fully elucidated, but studies suggest a multi-target approach.

Interaction with the Fungal Cell Membrane

A primary proposed mechanism is the interaction with ergosterol, a vital component of the fungal cell membrane.[1][7] This binding disrupts membrane integrity, leading to cell death. The evidence for this interaction comes from experiments where the addition of exogenous ergosterol antagonized the antifungal activity of the compound.[4][7]

Inhibition of DNA Synthesis

There is also evidence to suggest that 2-chloro-N-phenylacetamide may inhibit DNA synthesis.[1][5] Molecular docking studies have indicated potential binding to and inhibition of thymidylate synthase and dihydrofolate reductase (DHFR), enzymes crucial for nucleotide synthesis.[1][8]

Figure 3: Proposed mechanisms of action.

Drug Combination Studies

When combined with conventional antifungal agents such as amphotericin B and voriconazole, 2-chloro-N-phenylacetamide has been observed to have antagonistic effects.[1][2][7] This suggests that co-administration with these drugs may not be a viable therapeutic strategy.

Conclusion

2-chloro-N-phenylacetamide exhibits promising broad-spectrum antifungal activity against clinically relevant fungal pathogens. Its likely multi-target mechanism of action, involving both cell membrane disruption and inhibition of DNA synthesis, makes it an interesting candidate for further investigation. However, the observed antagonism with existing antifungal drugs warrants further research to understand the underlying interactions. While no specific data is available for this compound, the findings for its parent compound suggest that this class of molecules holds potential for the development of new antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scielo.br [scielo.br]

- 5. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the compound 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide (CAS Registry Number: 96686-51-0). Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It also outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to the experimental data of related compounds.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet (broad) | 1H | N-H (amide) |

| ~ 7.4 | Doublet | 1H | Ar-H (position 6) |

| ~ 7.3 | Doublet of doublets | 1H | Ar-H (position 5) |

| ~ 7.1 | Doublet | 1H | Ar-H (position 3) |

| ~ 4.2 | Singlet | 2H | Cl-CH₂ |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (amide) |

| ~ 138 | Ar-C (position 1) |

| ~ 135 | Ar-C (position 2) |

| ~ 133 | Ar-C (position 5) |

| ~ 130 | Ar-C (position 6) |

| ~ 125 | Ar-C (position 3) |

| ~ 118 | Ar-C (position 4) |

| ~ 43 | Cl-CH₂ |

| ~ 18 | Ar-CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3250 - 3350 | Strong, broad | N-H stretch (amide) |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1670 - 1690 | Strong | C=O stretch (amide I) |

| ~ 1520 - 1560 | Strong | N-H bend (amide II) |

| ~ 1470 - 1500 | Medium | C=C stretch (aromatic) |

| ~ 800 - 850 | Strong | C-H bend (aromatic, out-of-plane) |

| ~ 700 - 800 | Strong | C-Cl stretch |

| ~ 500 - 600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 261/263/265 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 184/186 | Medium | [M - COCH₂Cl]⁺ |

| 170/172 | Medium | [M - Br - CH₂]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| 49/51 | Medium | [CH₂Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

¹H NMR Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a broader spectral width (e.g., 0-220 ppm) and may require a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved and free of any particulate matter.

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms).

-

A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical program might start at 50°C and ramp up to 280°C.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum shows the relative abundance of the different fragment ions.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Structural Elucidation.

In-depth Technical Guide: Therapeutic Potential of 2-Chloro-N-phenylacetamide and its Analogs

Disclaimer: This technical guide focuses on 2-Chloro-N-phenylacetamide due to the limited publicly available research on the specific compound 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. The information presented herein for 2-Chloro-N-phenylacetamide serves as a detailed overview of a structurally related compound with known antifungal properties and is intended for researchers, scientists, and drug development professionals.

Introduction

Chloroacetamide derivatives have emerged as a promising class of compounds with a range of biological activities. This guide provides a comprehensive analysis of 2-Chloro-N-phenylacetamide, a molecule that has demonstrated significant antifungal properties. While the primary focus is on this compound, the broader context of its analogs, including the sparsely documented this compound, will be considered to highlight the therapeutic potential of this chemical scaffold.

Physicochemical Properties

A general synthesis procedure for N-substituted-2-chloroacetamides involves the reaction of an appropriate aniline with chloroacetyl chloride.

Table 1: Physicochemical Data for Selected 2-Chloro-N-phenylacetamide Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | 134-136 | Commercial Suppliers |

| 2-Chloro-N-(4-bromophenyl)acetamide | C₈H₇BrClNO | 248.51 | 170-172 | [1] |

| This compound | C₉H₉BrClNO | 262.53 | Not Available | Commercial Suppliers |

Antifungal Activity of 2-Chloro-N-phenylacetamide

Recent studies have highlighted the potent antifungal activity of 2-Chloro-N-phenylacetamide against various fungal pathogens, including strains of Aspergillus flavus and Candida species.

Quantitative Antifungal Data

The antifungal efficacy of 2-Chloro-N-phenylacetamide has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide against Aspergillus flavus [2][3]

| Strain | MIC (μg/mL) | MFC (μg/mL) |

| Clinical Isolates (range) | 16 - 256 | 32 - 512 |

Table 3: Antifungal Activity of 2-Chloro-N-phenylacetamide against Candida Species [4][5]

| Species | Strain | MIC (μg/mL) | MFC (μg/mL) |

| Candida albicans | Clinical Isolates (range) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis | Clinical Isolates (range) | 128 - 256 | 512 - 1024 |

Mechanism of Action

The precise mechanism of action of 2-Chloro-N-phenylacetamide is still under investigation; however, preliminary studies suggest a multi-faceted mode of action against fungal cells.

Proposed Signaling Pathways and Cellular Targets

Research indicates that 2-Chloro-N-phenylacetamide may exert its antifungal effects through:

-

Interaction with the Fungal Cell Membrane: Studies have shown that the compound likely binds to ergosterol, a key component of the fungal plasma membrane, leading to membrane disruption.[2]

-

Inhibition of DNA Synthesis: There is evidence to suggest that 2-Chloro-N-phenylacetamide may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[2]

References

- 1. Patent Public Search | USPTO [ppubs.uspto.gov]

- 2. Google Patents [patents.google.com]

- 3. scielo.br [scielo.br]

- 4. US Patent & Trademark Office Patent Full Text and Image Database - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. EP0069442B1 - Antifungal agents, processes for their preparation, and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide from 2-methyl-4-bromoaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, a compound with noted antifungal properties. The synthesis involves the acylation of 2-methyl-4-bromoaniline with chloroacetyl chloride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive resource for the preparation and understanding of this compound.

Introduction

This compound is a halogenated acetamide derivative that has garnered interest for its potential as an antifungal agent. Halogenated organic compounds often exhibit enhanced biological activity, and the structural motifs within this molecule make it a subject of interest for further derivatization and study in drug discovery programs. The synthesis is a straightforward N-acylation reaction, a fundamental transformation in organic chemistry, making it an accessible target for many research laboratories.

Application Notes

Primary Application: Antifungal Agent

This compound is recognized primarily for its antifungal properties.[1] While detailed public studies on this specific derivative are emerging, analogous compounds such as 2-chloro-N-phenylacetamide have demonstrated significant activity against various fungal pathogens. For instance, 2-chloro-N-phenylacetamide has shown efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, inhibiting both planktonic cells and biofilm formation.[2][3][4] It has also exhibited activity against strains of Aspergillus flavus, with a proposed mechanism of action involving binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis.[5] Researchers investigating novel antifungal agents can use this compound as a lead compound or a reference for structure-activity relationship (SAR) studies.

Secondary Application: Synthetic Intermediate

The chloroacetamide functional group is a versatile handle for further chemical modifications. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of new compounds. This makes this compound a useful intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. For example, chloroacetamides are known precursors in the synthesis of various heterocyclic compounds.

Chemical Properties and Data

A summary of the key chemical properties for the starting material and the final product is provided below.

| Property | 2-methyl-4-bromoaniline | This compound |

| Molecular Formula | C₇H₈BrN | C₉H₉BrClNO |

| Molecular Weight | 186.05 g/mol | 262.53 g/mol |

| CAS Number | 583-68-6 | 96686-51-0 |

| Appearance | Off-white to beige crystalline powder | Off-white to light yellow powder or crystals |

| Melting Point | Not available in searched results. | Not available in searched results. |

| Boiling Point | Not available in searched results. | Not available in searched results. |

| Solubility | Soluble in dichloromethane, chloroform, and ethanol. | Soluble in dichloromethane, chloroform, and hot methanol. |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, N-(4-bromophenyl)-2-chloroacetamide, which reports a high yield of 97%.[6]

Materials:

-

2-methyl-4-bromoaniline

-

Chloroacetyl chloride

-

Triethylamine (TEA) or other suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: To the stirred solution, add triethylamine (1.2 equivalents). Cool the reaction mixture to 0 °C using an ice bath.

-

Acylation: Add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to afford the final product as a solid.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

-

Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-methyl-4-bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound is a reproducible and high-yielding reaction that provides access to a compound with significant potential in antifungal research and as a versatile synthetic intermediate. The protocol and data provided herein serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the antifungal mechanism of action and to explore the synthetic utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: The Use of Chloroacetyl Chloride in Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl chloride (ClCH₂COCl) is a highly reactive bifunctional reagent widely employed in organic synthesis for the formation of amide bonds.[1][2] The resulting chloroacetamide derivatives are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other biologically active compounds.[3][4] The presence of the reactive carbon-chlorine bond allows for subsequent nucleophilic substitutions, making chloroacetamides valuable for further molecular functionalization, such as in the development of covalent inhibitors and bioconjugation probes.[1][5][6] This document provides detailed protocols, reaction data, and safety guidelines for the effective use of chloroacetyl chloride in amide synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from chloroacetyl chloride and a primary or secondary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.[7] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the final N-substituted chloroacetamide product.[8] The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[3][9]

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Applications in Research and Drug Development

Chloroacetamide moieties are of significant interest in drug discovery and chemical biology. Their ability to act as covalent warheads allows for the targeted and irreversible inhibition of proteins.

Covalent Inhibition of the TEAD-YAP1 Interaction: The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. The interaction between the Transcriptional Enhanced Associate Domain (TEAD) proteins and the co-activator Yes-associated protein (YAP1) is a key downstream event in this pathway.[6] Researchers have successfully used chloroacetamide-containing fragments to target a conserved cysteine residue in the palmitate-binding pocket of TEAD proteins.[6] This covalent modification disrupts the TEAD-YAP1 interaction, inhibiting downstream gene transcription and offering a therapeutic strategy for cancers driven by Hippo pathway dysregulation.[6]

Caption: Covalent inhibition of the TEAD-YAP1 interaction by a chloroacetamide compound.

Experimental Protocols

Herein are three distinct protocols for the synthesis of N-substituted chloroacetamides, each offering advantages depending on the substrate and desired reaction conditions.

Protocol 1: Amidation Using DBU in an Organic Solvent

This method is highly efficient for aryl amines, providing excellent yields at room temperature.[3] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base to scavenge the HCl byproduct.[3][10]

Methodology:

-

In a round-bottom flask, dissolve the substituted amine (6.0 mmol) in tetrahydrofuran (THF, 5 mL).

-

Add DBU (1.2 mmol) to the solution.

-

Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

-

Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the internal temperature does not exceed 5°C.[3]

-

After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 3-6 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:EtOAc 7:3).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.[3]

-

Filter the solid precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified amide.[3]

Protocol 2: Amidation Under Aqueous Basic Conditions (Schotten-Baumann)

This protocol is a classic method that can be effective for relatively stable and reactive amines.

Methodology:

-

Dissolve the substituted aromatic amine (0.01 M) in a 10% aqueous sodium hydroxide (NaOH) solution in a conical flask.[10]

-

Cool the flask in an ice bath with continuous stirring.

-

Working in a fume hood, add chloroacetyl chloride (0.015 M) dropwise to the cooled mixture.[10]

-

Continue stirring in the ice bath for a designated period (e.g., 30-60 minutes) after the addition is complete.

-

The solid product will precipitate from the aqueous solution.

-

Collect the product by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product, and recrystallize if necessary.

Protocol 3: Green Synthesis in Aqueous Buffer

This environmentally friendly protocol avoids toxic organic solvents and often allows for simple product isolation by filtration.[1][2]

Methodology:

-

Dissolve the amine or aniline substrate (0.75 mmol) in a phosphate buffer solution (e.g., 10 µL of buffer per 1 mg of substrate).[2]

-

Add propylene oxide (1.6 mmol) to act as an HCl scavenger.[2]

-

Add chloroacetyl chloride (0.8 mmol) to the stirring solution at room temperature.

-

Continue stirring vigorously for approximately 20 minutes.[2]

-

The product, being poorly soluble in the aqueous medium, will precipitate out.[1]

-

Isolate the product by simple filtration, wash with water, and dry. This method often avoids the need for column chromatography.[1]

Caption: General experimental workflow for chloroacetyl chloride amidation.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various N-substituted-2-chloroacetamides using Protocol 1 (DBU/THF).

| Entry | Amine Substrate | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 3 | 86[10] |

| 2 | 2-Aminobenzothiazole | 4 | 92[3] |

| 3 | 2-Amino-4-phenylthiazole | 5 | 88[3] |

| 4 | 4-Chloroaniline | 3.5 | 95[3] |

| 5 | 4-Bromoaniline | 3.5 | 94[3] |

| 6 | 4-Methylaniline | 3 | 90[3] |

| 7 | 4-Methoxyaniline | 3 | 91[3] |

Conditions: Substrate (6 mmol), Chloroacetyl Chloride (6.1 mmol), DBU (1.2 mmol), THF (5 mL), Room Temperature.[3]

Safety Precautions and Handling

Chloroacetyl chloride is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.[11][12]

-

Hazards:

-

Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[11][12] Contact can lead to possible eye damage.[11]

-

Toxic: Toxic if inhaled, swallowed, or in contact with skin.[12][13]

-

Water Reactive: Reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride gas.[12][13]

-

Lachrymator: It is used as a tear gas.[11]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[13]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., butyl rubber, Viton). Inspect gloves before use.[11][13]

-

Skin Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.[11]

-

Respiratory Protection: Use a respirator if ventilation is inadequate.[11]

-

-

Handling and Storage:

-

Always handle in a chemical fume hood.[12]

-

Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[13][14] Keep containers tightly closed.[13]

-

Ground all equipment when handling to prevent static discharge.[15]

-

Emergency shower and eyewash stations must be readily accessible.[11]

-

-

Spill and First Aid:

-

Spill: Evacuate the area. Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[11] Do NOT use water.[15]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek prompt medical attention.[11][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. researchgate.net [researchgate.net]

- 11. nj.gov [nj.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

- 15. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for Antifungal Assay of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-methyl-4-bromophenyl)acetamide is a synthetic compound belonging to the chloroacetamide class of molecules. This class has garnered attention for a wide range of biological activities, including potential antifungal properties.[1][2][3] Research into novel antifungal agents is critical due to the increasing incidence of fungal infections and the rise of drug-resistant strains.[4][5] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antifungal efficacy of this compound. The described methods are foundational for preliminary screening and characterization of new antifungal candidates.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound is not fully elucidated, related chloroacetamide compounds have been shown to interfere with key fungal cellular processes. One proposed mechanism for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which are essential components of the fungal cell membrane.[6] Another potential target is the fungal cell membrane's ergosterol, where binding could disrupt membrane integrity.[5] It is also plausible that the compound induces cellular stress, activating signaling pathways such as the High Osmolarity Glycerol (HOG) or Cell Wall Integrity (CWI) pathways.[7][8][9]

Experimental Protocols

Two standard and widely accepted methods for in vitro antifungal susceptibility testing are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.[10][11] Following the MIC determination, the Minimum Fungicidal Concentration (MFC) can be ascertained to distinguish between fungistatic and fungicidal activity.[12][13]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15][16]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile distilled water

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

-

Harvest the fungal spores/cells by gently scraping the surface of the agar and suspending them in sterile saline.

-

Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by spectrophotometric methods.[10]

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

-

-

Preparation of the Test Compound:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., 0.125 to 64 µg/mL).

-

-

Assay Performance:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound.

-

Include a positive control (inoculum without the test compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[14] This can be assessed visually or by measuring the optical density at 600 nm.

-

Protocol 2: Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antifungal activity.[11][17][18]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Fungal strains

-

Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue dye

-

Sterile cotton swabs

-

Incubator

Procedure:

-

Preparation of Agar Plates:

-

Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

-

-

Inoculation:

-

Application of Test Compound:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Impregnate sterile filter paper disks with a specific amount of the compound solution (e.g., 10 µg per disk).

-

Allow the solvent to evaporate completely.

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a control disk impregnated with the solvent only.

-

-

Incubation and Measurement:

-

Incubate the plates at 30-35°C for 24-72 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

-

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.[12][13][20]

Materials:

-

Results from the MIC broth microdilution assay

-

Sabouraud Dextrose Agar plates

-

Sterile micropipette and tips

-

Incubator

Procedure:

-

Subculturing from MIC Wells:

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control culture.

-

-

MFC Determination:

Data Presentation

The following tables present hypothetical data for the antifungal activity of this compound against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Strain | MIC (µg/mL) |

| Candida albicans ATCC 90028 | 16 |

| Candida parapsilosis ATCC 22019 | 32 |

| Aspergillus fumigatus ATCC 204305 | 8 |

| Aspergillus niger ATCC 16404 | 16 |

| Trichophyton rubrum ATCC 28188 | 4 |

Table 2: Zone of Inhibition Diameters for this compound (10 µ g/disk )

| Fungal Strain | Zone of Inhibition (mm) |

| Candida albicans ATCC 90028 | 18 |

| Candida parapsilosis ATCC 22019 | 15 |

| Aspergillus fumigatus ATCC 204305 | 22 |

| Aspergillus niger ATCC 16404 | 19 |

| Trichophyton rubrum ATCC 28188 | 25 |

Table 3: Minimum Fungicidal Concentration (MFC) of this compound

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Candida albicans ATCC 90028 | 16 | 64 | 4 | Fungistatic |

| Aspergillus fumigatus ATCC 204305 | 8 | 16 | 2 | Fungicidal |

| Trichophyton rubrum ATCC 28188 | 4 | 8 | 2 | Fungicidal |

Interpretation: An MFC/MIC ratio of ≤ 4 is typically considered fungicidal, while a ratio of > 4 suggests fungistatic activity.

Visualizations

Caption: Experimental workflow for determining antifungal activity.

Caption: Hypothesized fungal stress response to the test compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimum fungicidal concentration: Significance and symbolism [wisdomlib.org]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 17. Disk Diffusion Method for Determining Susceptibilities of Candida spp. to MK-0991 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) of Endophytic Fungal Extracts [bio-protocol.org]

- 21. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

- 22. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide as a versatile precursor for the synthesis of heterocyclic compounds, with a particular focus on the preparation of substituted quinoxalin-2-ones. While direct literature for the cyclization of this specific acetamide is limited, analogous transformations of structurally similar N-aryl-2-chloroacetamides provide a strong basis for its application in constructing valuable heterocyclic scaffolds. Quinoxalinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of 7-bromo-5-methyl-1H-quinoxalin-2-one

A plausible and efficient synthetic route for the conversion of this compound to a heterocyclic system involves the introduction of a nitro group ortho to the acetamide nitrogen, followed by reductive cyclization. This strategy leads to the formation of a 7-bromo-5-methyl-1H-quinoxalin-2-one ring system.

Reaction Scheme

Caption: Proposed synthetic pathway for 7-bromo-5-methyl-1H-quinoxalin-2-one.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and provide a comprehensive guide for the synthesis of the target quinoxalinone.

Protocol 1: Synthesis of 2-Methyl-4-bromo-6-nitroaniline

This protocol outlines the synthesis of the key aniline intermediate required for the subsequent chloroacetylation.

-

Acetylation of 2-Methyl-4-bromoaniline: To a solution of 2-methyl-4-bromoaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. Stir the mixture for 1-2 hours to protect the amino group.

-

Nitration: Cool the reaction mixture in an ice bath and slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C. After the addition, allow the reaction to stir at room temperature for 2-3 hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the N-acetylated nitroaniline. Filter the solid and heat under reflux with aqueous hydrochloric acid to deprotect the amino group.

-

Purification: Cool the solution and neutralize with a base to precipitate the crude 2-methyl-4-bromo-6-nitroaniline. The product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Chloro-N-(2-methyl-4-bromo-6-nitrophenyl)acetamide

This protocol details the chloroacetylation of the synthesized nitroaniline.

-

Reaction Setup: Dissolve 2-methyl-4-bromo-6-nitroaniline in a suitable aprotic solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Reagents: Add a base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath and add chloroacetyl chloride dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of 7-Bromo-5-methyl-1H-quinoxalin-2-one

This final step involves the reductive cyclization of the nitro-chloroacetamide intermediate.

-

Reduction of the Nitro Group: Dissolve 2-Chloro-N-(2-methyl-4-bromo-6-nitrophenyl)acetamide in a solvent mixture such as ethanol/water or acetic acid. Add a reducing agent, for example, iron powder and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Intramolecular Cyclization: Heat the reaction mixture to reflux. The in situ generated amino group will undergo intramolecular nucleophilic substitution with the chloroacetyl group, leading to the formation of the quinoxalinone ring.

-

Isolation and Purification: After the reaction is complete (monitored by TLC), filter the hot solution to remove the catalyst or unreacted iron. Cool the filtrate to induce crystallization of the product. The crude 7-bromo-5-methyl-1H-quinoxalin-2-one can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous transformations reported in the literature, which can be used as a reference for optimizing the synthesis of the target compounds.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| Nitration of Anilines | Substituted Anilines | HNO₃, H₂SO₄, 0°C to rt | Ortho-nitroanilines | 60-85 | General Procedure |

| Chloroacetylation | 2-Methyl-4-bromo-6-nitroaniline, Chloroacetyl chloride | Triethylamine, DCM, 0°C to rt | 2-Chloro-N-(2-methyl-4-bromo-6-nitrophenyl)acetamide | 70-90 (estimated) | Analogous Reactions[1] |

| Reductive Cyclization | N-(4-chloro-2-nitrophenyl)-2-chloroacetamide | H₂, Pd/C, then heat | 6-chloro-1H-quinoxalin-2-one | ~85 | [2] |

Potential Biological Activities and Signaling Pathways

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. While the specific biological profile of 7-bromo-5-methyl-1H-quinoxalin-2-one is not documented, structurally related compounds have shown promise in several therapeutic areas.

-

Anticancer Activity: Many quinoxaline derivatives have been reported to possess cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes such as topoisomerases or protein kinases, which are crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: The quinoxaline scaffold is present in several antimicrobial agents. These compounds can act by inhibiting bacterial DNA gyrase or other essential microbial enzymes.

The following diagram illustrates a generalized signaling pathway that can be targeted by quinoxaline-based kinase inhibitors.

Caption: Generalized kinase inhibition pathway targeted by quinoxalinone derivatives.

Conclusion

This compound serves as a valuable and readily accessible precursor for the synthesis of functionalized heterocyclic compounds. The outlined protocols, based on well-established analogous reactions, provide a clear pathway for the preparation of 7-bromo-5-methyl-1H-quinoxalin-2-one. The resulting quinoxalinone scaffold holds significant potential for further derivatization and exploration in the context of drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Researchers are encouraged to adapt and optimize the provided methodologies to explore the full synthetic utility of this versatile building block.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scalable synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, a key intermediate in various pharmaceutical and research applications. The described methodology is designed for safe and efficient scale-up in a laboratory or pilot plant setting.

Overview and Reaction Scheme

The synthesis of this compound is achieved through the acylation of 2-methyl-4-bromoaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction:

The selection of an appropriate solvent and base is crucial for achieving high yield and purity, especially in a scaled-up process.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-methyl-4-bromoaniline | ≥98% | Commercially Available | Ensure correct isomer is used. |

| Chloroacetyl chloride | ≥98% | Commercially Available | Highly corrosive and moisture-sensitive. Handle with extreme care. |

| Triethylamine (TEA) | ≥99% | Commercially Available | Anhydrous grade recommended. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Other aprotic solvents like THF can be used. |

| Hydrochloric acid (HCl) | 1 M solution | Laboratory preparation | For workup. |

| Saturated sodium bicarbonate solution | Laboratory preparation | For workup. | |

| Brine (saturated NaCl solution) | Laboratory preparation | For workup. | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | For drying. | |

| Ethanol | Reagent grade | Commercially Available | For recrystallization. |

Equipment

-

Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.

-

Chiller/heater for temperature control of the reactor.

-

Rotary evaporator.

-

Filtration apparatus (e.g., Buchner funnel).

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol (100 g Scale)

-

Reactor Setup: Set up a clean and dry 2 L jacketed glass reactor equipped with an overhead stirrer, a 250 mL dropping funnel, a thermometer, and a nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction.

-

Charging Reagents: Charge the reactor with 2-methyl-4-bromoaniline (100 g, 0.537 mol) and anhydrous dichloromethane (1 L). Stir the mixture until the starting material is completely dissolved.

-

Addition of Base: Add triethylamine (81.5 mL, 0.591 mol, 1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (46.8 mL, 0.591 mol, 1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by slowly adding water (500 mL).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.

-

Data Presentation

Reaction Parameters and Yield

| Parameter | Value |

| Scale | 100 g |

| Molar Ratio (Aniline:Chloride:Base) | 1 : 1.1 : 1.1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Crude Yield | 90-98% |

| Typical Purified Yield | 80-90% |

| Purity (by HPLC) | >99% |

Physical and Spectroscopic Data

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| Melting Point | (To be determined experimentally) |

| ¹H NMR (CDCl₃, 400 MHz) | (Expected) δ 8.0-8.5 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 4.2 (s, 2H, CH₂Cl), 2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | (Expected) δ 164 (C=O), 138, 135, 131, 128, 121, 118 (Ar-C), 43 (CH₂Cl), 18 (Ar-CH₃) |

Safety Considerations

-

Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including a face shield, and acid-resistant gloves.[1][2][3][4][5]

-

2-methyl-4-bromoaniline is harmful if swallowed or in contact with skin. Avoid inhalation of dust.

-

Triethylamine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction is exothermic, especially during the addition of chloroacetyl chloride. Proper temperature control is essential to prevent runaway reactions.

-

The workup with aqueous solutions will generate heat and gas. Perform quenching and washing steps slowly and with adequate cooling and venting.

Scale-Up Considerations

-

Heat Management: The acylation reaction is exothermic. For larger scales, a jacketed reactor with efficient cooling is mandatory to maintain temperature control. The rate of addition of chloroacetyl chloride should be carefully controlled.

-

Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating.

-

Material Transfer: Use of pumps or pressure to transfer reagents is recommended for larger quantities to minimize exposure.

-

Purification: Recrystallization is a viable purification method for large quantities. The choice of solvent and the cooling profile will be critical for obtaining high purity and good crystal morphology. Filtration and drying equipment should be appropriately sized for the scale of the synthesis.

-

Waste Disposal: Aqueous and organic waste should be segregated and disposed of according to local regulations. The acidic and basic aqueous washes will require neutralization before disposal.

Logical Relationship of Synthesis Steps

References

Application Notes and Protocols: In Vitro Antifungal Activity of Chloroacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro antifungal properties of chloroacetamide derivatives, specifically focusing on analogs of the target compound 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. The data presented is derived from studies on the closely related compounds 2-bromo-N-phenylacetamide and 2-chloro-N-phenylacetamide, which have demonstrated significant activity against a range of fungal pathogens. The protocols outlined below are based on established methodologies reported in the scientific literature.

Data Presentation

The antifungal efficacy of chloroacetamide derivatives has been quantified using standard in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against various fungal species, as well as their impact on biofilm formation.

Antifungal Susceptibility Testing

Table 1: MIC and MFC of 2-bromo-N-phenylacetamide against Candida glabrata